Proteasome Subunit Selectivity: Chymotrypsin-Like Activity vs. Trypsin-Like and PGPH Activities
Z-LLF-CHO demonstrates a high degree of selectivity for the chymotrypsin-like activity of the 20S proteasome compared to the trypsin-like and peptidylglutamyl-peptide hydrolyzing (PGPH) activities. It did not inhibit the PGPH activity at concentrations up to 200 µM and inhibited the trypsin-like activity with a Ki that is approximately 100-fold higher than for chymotrypsin-like activity [1].
| Evidence Dimension | Selectivity for proteasome catalytic subunits |
|---|---|
| Target Compound Data | No inhibition of PGPH activity at up to 200 µM; Ki for trypsin-like activity ~100x higher than for chymotrypsin-like |
| Comparator Or Baseline | Ac-LLnL-CHO (N-acetyl-Leu-Leu-norleucinal) and Ac-LLM-CHO (N-acetyl-Leu-Leu-methioninal) |
| Quantified Difference | Z-LLF-CHO is described as 'the most selective of the three aldehydes' [1]. |
| Conditions | In vitro assay on purified pituitary multicatalytic proteinase complex (MPC, 20S proteasome) using fluorogenic peptide substrates. |
Why This Matters
This selectivity profile ensures experimental interventions are targeted to the chymotrypsin-like activity, minimizing off-target proteasome effects and yielding cleaner, more interpretable data.
- [1] Vinitsky, A., Michaud, C., Powers, J. C., & Orlowski, M. (1992). Inhibition of the chymotrypsin-like activity of the pituitary multicatalytic proteinase complex. *Biochemistry*, 31(39), 9421-9428. View Source
